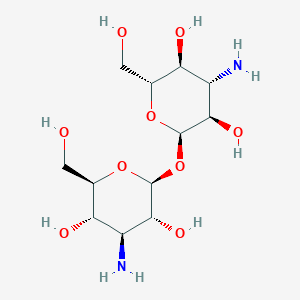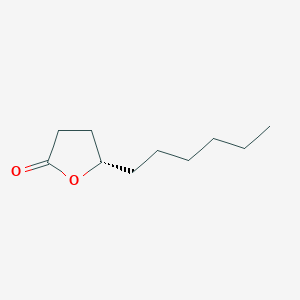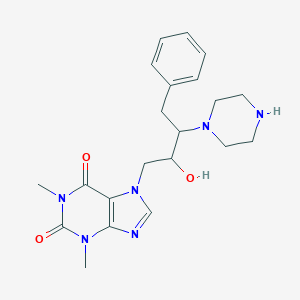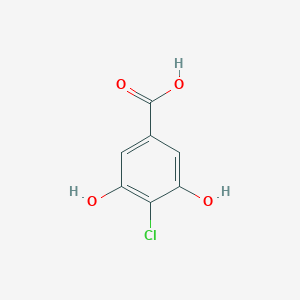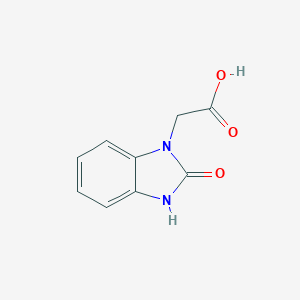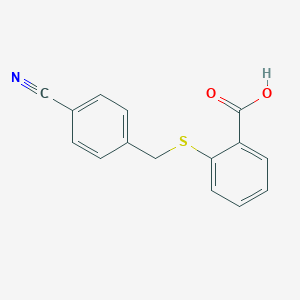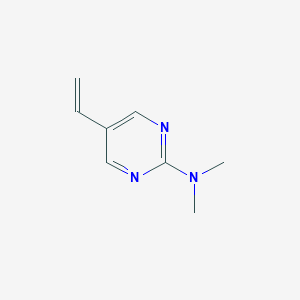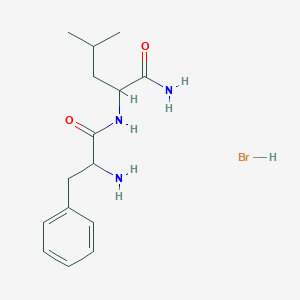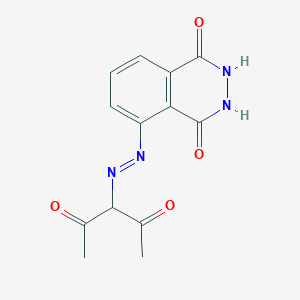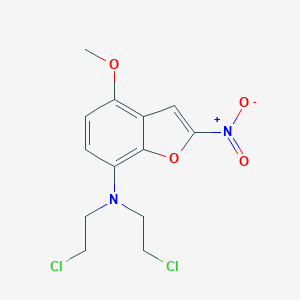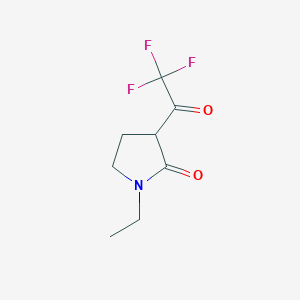
1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one, also known as EFAP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. EFAP belongs to the class of pyrrolidin-2-ones, which are cyclic amides. It is a white crystalline powder that is soluble in many organic solvents. EFAP is widely used in the synthesis of various organic compounds and has been found to have several biochemical and physiological effects.
Mecanismo De Acción
1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one is a versatile reagent that can undergo several chemical reactions. It can act as an acylating agent, a nucleophile, or a base. The trifluoroacetyl group in 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one is a strong electron-withdrawing group, which makes it an excellent acylating agent. 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one can also act as a nucleophile due to the presence of the nitrogen atom in the pyrrolidin-2-one ring. The basicity of 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one is attributed to the presence of the ethyl group, which stabilizes the negative charge on the nitrogen atom.
Efectos Bioquímicos Y Fisiológicos
1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one has been found to have several biochemical and physiological effects. It has been shown to exhibit antiproliferative activity against various cancer cell lines. 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one is a relatively stable compound that can be stored for extended periods without significant degradation. It is also easy to handle and can be synthesized in large quantities. However, 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one has been found to be toxic in high concentrations and must be handled with care. It is also important to note that 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one is not a commercially available compound and must be synthesized in the laboratory.
Direcciones Futuras
1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one has several potential applications in the field of organic chemistry and pharmaceuticals. Further research is needed to explore its potential as a reagent in the synthesis of novel organic compounds. 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one's antiproliferative activity against cancer cells makes it a promising candidate for the development of anticancer drugs. Additionally, the inhibition of acetylcholinesterase by 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one suggests its potential use in the treatment of Alzheimer's disease. Further studies are needed to explore these potential applications of 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one.
Métodos De Síntesis
The synthesis of 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one involves the reaction of ethylamine with trifluoroacetic anhydride in the presence of a catalyst. The resulting product is a white crystalline powder that is purified by recrystallization. The synthesis method is relatively simple and has been optimized to produce high yields of 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one.
Aplicaciones Científicas De Investigación
1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one has been extensively studied in the field of organic chemistry for its potential applications in the synthesis of various organic compounds. It has been found to be a useful reagent in the preparation of beta-lactams, which are important building blocks in the synthesis of antibiotics. 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one has also been used in the synthesis of various heterocycles, such as pyrroles and pyridines.
Propiedades
Número CAS |
107470-29-1 |
|---|---|
Nombre del producto |
1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one |
Fórmula molecular |
C8H10F3NO2 |
Peso molecular |
209.17 g/mol |
Nombre IUPAC |
1-ethyl-3-(2,2,2-trifluoroacetyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H10F3NO2/c1-2-12-4-3-5(7(12)14)6(13)8(9,10)11/h5H,2-4H2,1H3 |
Clave InChI |
MYIDQAFJQRWWRM-UHFFFAOYSA-N |
SMILES |
CCN1CCC(C1=O)C(=O)C(F)(F)F |
SMILES canónico |
CCN1CCC(C1=O)C(=O)C(F)(F)F |
Sinónimos |
2-Pyrrolidinone, 1-ethyl-3-(trifluoroacetyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





